1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a chemical compound characterized by its unique structure, which includes nitro groups and a trifluoromethyl group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to target various biological processes, including metabolic pathways and cellular structures .
Mode of Action
It’s worth noting that similar compounds, such as fluazinam, act as potent uncouplers of oxidative phosphorylation in mitochondria and have high reactivity with thiols .
Biochemical Pathways
Related compounds have been known to interfere with various biochemical processes, including oxidative phosphorylation .
Result of Action
Similar compounds have been known to cause significant changes in cellular processes, including metabolic disruption .
Action Environment
Environmental conditions such as temperature, ph, and presence of other chemicals can significantly affect the action of similar compounds .
Preparation Methods
The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. Industrial production methods may involve large-scale nitration reactors and specialized equipment to handle the hazardous reagents and by-products .
Chemical Reactions Analysis
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups and trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine can be compared with other similar compounds, such as:
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
- 2,6-Dinitro-N-pentyl-4-(trifluoromethyl)aniline These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydrazine moiety in this compound distinguishes it from other compounds and contributes to its unique properties .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4O4/c1-13(12)7-5(14(16)17)2-4(8(9,10)11)3-6(7)15(18)19/h2-3H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMPPBDUKOFCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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